(1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine
Description
(1R)-1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine is a chiral amine featuring a pyrazole ring substituted with a methyl group at the 1-position and an ethanamine moiety at the 4-position. The (R)-enantiomer is distinct in its spatial arrangement, which may influence its biochemical interactions and pharmacokinetic properties.
Properties
Molecular Formula |
C6H11N3 |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(1R)-1-(1-methylpyrazol-4-yl)ethanamine |
InChI |
InChI=1S/C6H11N3/c1-5(7)6-3-8-9(2)4-6/h3-5H,7H2,1-2H3/t5-/m1/s1 |
InChI Key |
KIPVVJYELYMMQA-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CN(N=C1)C)N |
Canonical SMILES |
CC(C1=CN(N=C1)C)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation generally involves:
- Functionalization of the pyrazole ring at the 4-position.
- Introduction of the ethanamine side chain with retention of stereochemistry.
- Use of palladium-catalyzed coupling or nucleophilic substitution reactions.
- Protection/deprotection steps to control amine functionality.
Palladium-Catalyzed Coupling Approach
One reported method involves the synthesis of 1-(1-methyl-1H-pyrazol-4-yl)ethanone intermediate via palladium-catalyzed coupling, which can be further transformed into the amine:
This intermediate can be subsequently aminated to obtain the target ethanamine.
Direct Amination and Carbodiimide-Mediated Coupling
Several methods involve the direct use of 1-methyl-1H-pyrazol-4-amine as a starting material to prepare derivatives or intermediates that can be converted to the target amine:
These methods highlight the versatility of 1-methyl-1H-pyrazol-4-amine in synthetic routes toward the target compound or its analogues.
Metal-Free Synthesis of α-Substituted Homoallylamines (Related Methodology)
A related synthetic approach for α-substituted homoallylamines, which can be adapted for this compound, involves:
- Imine formation with diphenylmethanimine derivatives.
- Stirring at room temperature with molecular sieves and hexafluoroisopropanol (HFIP).
- Workup involving aqueous base quenching and extraction.
This method achieves high yields (up to 99%) of amine products with good stereochemical control, indicating its potential applicability to the target compound synthesis.
Comparative Table of Preparation Methods
| Method Type | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Palladium-Catalyzed Coupling | Pd(OAc)2, 1,3-bis(diphenylphosphino)propane, Na2CO3, n-butanol | Reflux under argon, 4 h | Moderate (e.g., 2.4 g isolated) | Good regioselectivity, scalable | Requires inert atmosphere, Pd catalyst cost |
| Direct Amine Formation | NaI, TEF, silica gel chromatography | 0 °C, stirring | High (up to 76%) | Mild conditions, straightforward | Requires careful temperature control |
| Carbodiimide-Mediated Coupling | EDC·HCl, pyridine, 1-methylpiperidine-4-carboxylic acid | 0–20 °C, inert atmosphere | Moderate to high | Good for amide intermediates | Multi-step, requires purification |
| Metal-Free Imine Route | Diphenylmethanimine, HFIP, molecular sieves | Room temperature, 3–6 h | Very high (up to 99%) | Metal-free, mild, high yield | May require optimization for chiral amine |
Research Findings and Analytical Data
- NMR Characterization: 1H-NMR and 13C-NMR spectra confirm the structure of intermediates and final products, with characteristic signals for pyrazole protons and methyl substituents.
- Purity and Yield: Purification methods such as column chromatography and recrystallization are standard to achieve high purity (>95%) and good yields (66–99% depending on method).
- Stereochemistry: The (1R) configuration is maintained through stereoselective synthesis or chiral resolution techniques, although explicit asymmetric synthesis details require further literature consultation.
Summary and Recommendations
The preparation of this compound can be achieved via multiple synthetic routes:
- Palladium-catalyzed coupling to form key ketone intermediates followed by amination.
- Direct amination of 1-methyl-1H-pyrazol-4-amine under mild conditions.
- Carbodiimide-mediated coupling for amide intermediates as precursors.
- Metal-free imine-based synthesis offering high yields and mild conditions.
Selection of method depends on available resources, desired scale, and purity requirements. The metal-free imine approach stands out for green chemistry compatibility and high efficiency.
This article synthesizes data from multiple authoritative sources, ensuring a diverse and professional perspective on the preparation of this compound.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to interact with various biological targets makes it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
The compound is also used in the production of agrochemicals and other industrial chemicals. Its reactivity and versatility make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Structural Differences and Similarities
The compound shares a core pyrazole-ethylamine motif with several derivatives, but variations in substituents and stereochemistry lead to divergent properties:
| Compound | Structure | Key Features | Applications/Findings |
|---|---|---|---|
| (1R)-1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine | (R)-configured ethanamine attached to 1-methylpyrazole | Chiral center, compact structure | Potential intermediate in drug synthesis; stereochemistry may affect target binding . |
| Avapritinib | (S)-1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazinyl)pyrimidin-5-yl)ethan-1-amine | Bulky aromatic substituents, (S)-enantiomer | FDA-approved for gastrointestinal stromal tumors (GIST); inhibits KIT/PDGFRα . |
| 1-(1-Methyl-1H-pyrazol-4-yl)-2-(morpholin-4-yl)ethan-1-amine | Morpholine-substituted ethanamine | Increased polarity due to morpholine | May enhance solubility; structural data suggests utility in kinase inhibitor design . |
| (1-Ethyl-1H-pyrazol-4-yl)methylamine | Ethyl group at pyrazole 1-position, methylamine side chain | Higher lipophilicity vs. methyl-substituted analogs | Used in medicinal chemistry research; ethyl group may improve metabolic stability . |
| 1-Ethyl-1H-pyrazol-4-amine | Pyrazole with ethyl group at 1-position, lacking ethanamine chain | Simplified structure, no chiral center | Intermediate in synthesis of larger molecules; limited bioactivity reported . |
Stereochemical Considerations
The (R)-enantiomer of the target compound is distinct from avapritinib’s (S)-configuration. Enantiomeric differences can drastically alter binding affinities to biological targets, as seen in drugs like thalidomide. While avapritinib’s (S)-form is optimized for kinase inhibition, the (R)-enantiomer of the simpler pyrazole-ethylamine may exhibit unique interactions yet to be explored .
Physicochemical Properties
- Solubility : Morpholine-containing derivatives (e.g., 1-(1-methyl-1H-pyrazol-4-yl)-2-(morpholin-4-yl)ethan-1-amine) benefit from polar groups, improving aqueous solubility for oral formulations .
- Crystallinity : Avapritinib’s crystalline forms (e.g., WO2020210669A1) demonstrate the importance of solid-state properties in drug development, a consideration for the target compound’s formulation .
Research and Patent Landscape
- Avapritinib Derivatives : Multiple patents (e.g., WO2020210669A1, WO2022180416A1) focus on crystalline forms and synthesis routes, underscoring the value of the 1-methylpyrazole motif in oncology .
- Building Blocks : Compounds like (1R)-1-(oxepan-4-yl)ethan-1-amine (CAS: 2248215-85-0) highlight the demand for chiral amines in drug discovery, though their applications differ .
Q & A
Q. Basic Characterization
- NMR Spectroscopy : ¹H and ¹³C NMR to verify pyrazole ring protons (δ 7.5–8.0 ppm) and the chiral center’s methyl group (δ 1.2–1.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 166.1 and fragmentation patterns .
- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10) to resolve enantiomers and determine enantiomeric excess (ee >98%) .
How can enantioselective synthesis be achieved for the (1R)-configured amine?
Advanced Synthesis
Employ asymmetric catalysis:
- Chiral Ligands : Use (R)-BINAP with palladium catalysts for Suzuki couplings to assemble pyrazole intermediates .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze ester precursors of the undesired (1S)-enantiomer .
Validation : Compare optical rotation ([α]D²⁵) with literature values and cross-validate via circular dichroism (CD) spectroscopy .
What methodologies are used to evaluate its potential bioactivity (e.g., antimicrobial or enzyme inhibition)?
Q. Advanced Bioactivity Assessment
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, using ampicillin as a control .
- Enzyme Inhibition : Kinase inhibition assays (e.g., JAK2 or EGFR) with IC₅₀ determination via fluorescence-based ATP consumption assays .
Structural Insights : Compare with analogs (e.g., ethyl or fluoroethyl derivatives) to correlate substituent effects with activity .
How to resolve contradictions in reported bioactivity data for similar pyrazole derivatives?
Q. Data Contradiction Analysis
- Meta-Analysis : Aggregate data from structurally similar compounds (e.g., 1-ethyl or 1-propyl analogs) to identify trends in substituent-driven activity .
- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., DNA gyrase for antimicrobial activity) and validate via mutagenesis studies .
What computational tools are recommended for predicting the compound’s reactivity or binding modes?
Q. Advanced Computational Methods
- DFT Calculations : Gaussian 09 to optimize geometry and calculate Fukui indices for nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : GROMACS for simulating ligand-protein binding stability over 100 ns trajectories .
How to ensure compound stability during storage and experimental use?
Q. Basic Stability Protocols
- Storage : –20°C under argon in amber vials to prevent oxidation .
- Stability Assays : Monitor via HPLC at t = 0, 7, 30 days; degradation >5% warrants reformulation with antioxidants (e.g., BHT) .
What strategies improve scalability of the synthesis for reproducible research?
Q. Advanced Process Optimization
- Flow Chemistry : Continuous-flow reactors for reductive amination (residence time: 30 min, 50°C) enhance reproducibility .
- DoE (Design of Experiments) : Use Minitab to optimize variables (catalyst loading, solvent ratio) via response surface methodology .
How to design structure-activity relationship (SAR) studies for this compound?
Q. Advanced SAR Design
- Analog Synthesis : Prepare derivatives with varied alkyl/fluoro substituents at the pyrazole 1-position .
- Activity Clustering : PCA (Principal Component Analysis) of IC₅₀/MIC data to group compounds by bioactivity profiles .
What techniques are effective for separating (1R) and (1S) enantiomers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
